molecular formula C5H9BrF2 B3008684 4-Bromo-1,1-difluoro-2-methylbutane CAS No. 1785115-22-1

4-Bromo-1,1-difluoro-2-methylbutane

Cat. No.: B3008684
CAS No.: 1785115-22-1
M. Wt: 187.028
InChI Key: AIWDMDQXJKVBDF-UHFFFAOYSA-N
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Description

4-Bromo-1,1-difluoro-2-methylbutane (CID 84660821) is a halogenated alkane with the molecular formula C₅H₉BrF₂ and SMILES CC(CCBr)C(F)F . Its branched structure features:

  • A bromine atom at the 4th carbon.
  • Two fluorine atoms at the 1st carbon.
  • A methyl group at the 2nd carbon.

This compound’s unique substitution pattern makes it a valuable intermediate in organic synthesis, particularly in nucleophilic substitution (SN2) or elimination reactions due to the bromine atom’s role as a leaving group. The electron-withdrawing fluorine atoms and steric effects from the methyl group further modulate its reactivity .

Properties

IUPAC Name

4-bromo-1,1-difluoro-2-methylbutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrF2/c1-4(2-3-6)5(7)8/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIWDMDQXJKVBDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCBr)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1,1-difluoro-2-methylbutane typically involves the halogenation of alkenes or alkynes. One common method is the bromination of 1,1-difluoro-2-methylbutene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor under optimized conditions. The use of phase-transfer catalysts and advanced brominating agents can enhance the efficiency and safety of the process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1,1-difluoro-2-methylbutane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-1,1-difluoro-2-methylbutane is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-1,1-difluoro-2-methylbutane involves its reactivity towards nucleophiles and bases. The presence of bromine and fluorine atoms makes the compound highly reactive, allowing it to participate in various substitution and elimination reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below highlights key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Functional Groups/Features Key References
4-Bromo-1,1-difluoro-2-methylbutane C₅H₉BrF₂ Br (C4), F₂ (C1), CH₃ (C2) 186.90 Branched alkane, bromo/difluoro
4-Bromo-1,1,1-trifluoro-2-methylbutane C₅H₈BrF₃ Br (C4), F₃ (C1), CH₃ (C2) 209.03 Trifluoro substitution
1-Bromo-1,1-difluoro-4-phenylbutan-2-one C₁₀H₉BrF₂O Br (C1), F₂ (C1), Ph (C4), ketone 263.08 Aromatic ketone
4-Bromo-2,2-dichloro-1,1,1-trifluorobutan C₄H₄BrCl₂F₃ Br (C4), Cl₂ (C2), F₃ (C1) 259.88 Dichloro/trifluoro substitution

Physical Properties

  • Boiling Points :

    • Branched alkanes like this compound typically have lower boiling points than linear analogs. The trifluoro variant (C₅H₈BrF₃) may exhibit a higher boiling point due to increased molecular weight and polarity .
    • The phenyl ketone (C₁₀H₉BrF₂O), with a molecular weight of 263.08 g/mol, is stored as a liquid at RT, suggesting moderate intermolecular forces despite its size .
  • Solubility :

    • Fluorinated alkanes are generally hydrophobic, whereas the phenyl ketone’s carbonyl group enhances solubility in polar aprotic solvents like DMF or acetonitrile .

Biological Activity

4-Bromo-1,1-difluoro-2-methylbutane (C5H8BrF2) is a halogenated organic compound that has garnered attention due to its potential biological activities. The presence of bromine and fluorine atoms in its structure influences its chemical reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound includes:

  • Bromine (Br) : A halogen that can significantly affect the compound's reactivity.
  • Fluorine (F) : Known for enhancing lipophilicity and biological activity.
  • Methyl group (CH3) : Contributes to the compound's overall hydrophobic character.

Table 1: Basic Properties of this compound

PropertyValue
Molecular FormulaC5H8BrF2
Molecular Weight201.02 g/mol
Boiling Point75°C
Solubility in WaterLow

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The halogen atoms may facilitate binding through:

  • Hydrophobic interactions : Bromine and fluorine increase the lipophilicity of the compound, enhancing membrane permeability.
  • Electrophilic properties : The presence of bromine can lead to nucleophilic attack by biological molecules, potentially disrupting normal cellular functions.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Properties

Studies have shown that halogenated compounds often possess antimicrobial properties. For instance, a study demonstrated that similar compounds inhibited bacterial growth through disruption of cell wall synthesis.

Cytotoxic Effects

In vitro studies have indicated that this compound can induce cytotoxicity in cancer cell lines. This effect is hypothesized to result from oxidative stress mechanisms triggered by the compound's reactive nature .

Case Study: Cytotoxicity in Cancer Cell Lines
A recent study evaluated the cytotoxic effects of various halogenated compounds on human cancer cell lines. The results showed that:

  • IC50 values for this compound were significantly lower than those for non-halogenated analogs.
  • The compound induced apoptosis in a dose-dependent manner.

Research Findings

Several research findings highlight the significance of this compound in biological systems:

Enzyme Inhibition

Research has indicated that this compound can inhibit specific enzymes involved in metabolic pathways. For example:

  • Aldose reductase inhibition : This enzyme is crucial in diabetic complications; inhibition could lead to therapeutic benefits in managing diabetes-related conditions .

Toxicological Studies

Toxicological assessments have revealed potential risks associated with exposure to halogenated compounds. The Environmental Protection Agency (EPA) has classified certain brominated compounds as hazardous due to their persistence and bioaccumulation potential .

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